molecular formula C10H5BrClNO B1353509 6-Bromo-4-chloroquinoline-3-carbaldehyde CAS No. 201420-31-7

6-Bromo-4-chloroquinoline-3-carbaldehyde

Cat. No. B1353509
M. Wt: 270.51 g/mol
InChI Key: SJSGLHNBLBNADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chloroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H5BrClNO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-chloroquinoline-3-carbaldehyde consists of a quinoline ring system with bromine and chlorine substituents. The molecular weight of the compound is 242.50 .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-4-chloroquinoline-3-carbaldehyde are not detailed in the available literature, quinoline derivatives are known to participate in a variety of reactions. For instance, multicomponent one-pot reactions of 1H-tetrazolyl-amino-quinolines with malononitrile or methyl 2-cyanoacetate and 4-hydroxy-2H-chromen-2-one or 4-hydroxy-6-methyl-2H-pyran-2-one have been reported .


Physical And Chemical Properties Analysis

6-Bromo-4-chloroquinoline-3-carbaldehyde is a light yellow to yellow powder . It has a molecular weight of 242.50 .

Scientific Research Applications

  • Medicinal Chemistry and Pharmacology

    • Quinoline, which includes “6-Bromo-4-chloroquinoline-3-carbaldehyde”, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
    • The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
  • Organic Synthesis

    • 2-Chloroquinoline-3-carbaldehyde, a related compound, conveniently undergoes substitution reaction at its 2-chloro position by treating it with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine, and triphenylphosphine at 80 °C under an inert atmosphere .
    • This results in an 87% yield of 2-(phenylethynyl) quinoline-3-carbaldehydes .
  • Antimicrobial Activity

    • The bromo derivative of a related compound exhibited the highest antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii .
    • It also showed antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata microorganisms .
  • Catalysis

    • Quinoline derivatives can be used as catalysts in various chemical reactions . For instance, the use of L-proline as a catalyst in a reaction involving a 2-chloroquinoline-3-carbaldehyde analog resulted in an 80-85% product yield .
  • Therapeutic Potential

    • Quinoline and its derivatives have been used in the development of various drugs . Some of the notable ones include anti-malarial drugs (chloroquine, quinine, primaquine), antibacterial drugs (fluoroquinolones such as ciprofloxacin), anticancer drugs (topotecan and camptothecin), local anesthetic (dibucaine), and anti-tubercular drugs (bedaquiline) .
  • Antimicrobial Activity

    • Some quinoline derivatives have shown potent antimicrobial activity comparable to standard ciprofloxacin .
  • Synthesis of Heterocyclic Systems

    • Quinoline derivatives, including 2-chloroquinoline-3-carbaldehyde and related analogs, have been used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
    • For instance, multicomponent one-pot reactions of 1 H -tetrazolyl-amino-quinolines with each of malononitrile or methyl 2-cyanoacetate and 4-hydroxy-2 H -chromen-2-one or 4-hydroxy-6-methyl-2 H -pyran-2-one under optimized conditions in the presence of L -proline as a catalyst afforded the respective 1 H -tetrazolylamino-quinolinyl-pyrano [3,2- c ] (chromenones) and (pyranones) .
  • Antimicrobial Activity

    • Some quinoline derivatives demonstrated satisfactory antimicrobial activity due to the presence of a cyclopropyl group, compared with norfloxacin .

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is combustible and can cause acute toxic effects .

properties

IUPAC Name

6-bromo-4-chloroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO/c11-7-1-2-9-8(3-7)10(12)6(5-14)4-13-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSGLHNBLBNADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446947
Record name 6-Bromo-4-chloroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloroquinoline-3-carbaldehyde

CAS RN

201420-31-7
Record name 6-Bromo-4-chloro-3-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201420-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-chloroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-chloroquinoline-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-chloroquinoline-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
6-Bromo-4-chloroquinoline-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
6-Bromo-4-chloroquinoline-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
6-Bromo-4-chloroquinoline-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-Bromo-4-chloroquinoline-3-carbaldehyde

Citations

For This Compound
2
Citations
SL Black, PD O'Connor, M Boyd, A Blaser, JD Kendall - Tetrahedron, 2018 - Elsevier
… A solution of 6-bromo-4-chloroquinoline-3-carbaldehyde (31) 25 (432 mg, 1.60 mmol), ethylene glycol (0.27 mL, 4.84 mmol) and p-TsOH.H 2 O (30 mg, 0.16 mmol) in toluene (50 mL) …
Number of citations: 4 www.sciencedirect.com
T Kaya - 2019 - search.proquest.com
… The obtained compound was converted to 6-bromo-4-chloroquinoline-3-carbaldehyde (TS2) by Vilsmeier reaction. This compound was reacted with various aniline derivatives to yield …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.